1-Isopropyl-4-piperidinecarbaldehyde hydrochloride
Description
1-Isopropyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a solid substance that is used in various fields of scientific research due to its unique properties . This compound is known for its applications in medical, environmental, and industrial research.
Properties
IUPAC Name |
1-propan-2-ylpiperidine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)10-5-3-9(7-11)4-6-10;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUVMAUWISTHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-4-piperidinecarbaldehyde hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropyl chloride to form 1-isopropylpiperidine. This intermediate is then oxidized to form 1-isopropyl-4-piperidinecarbaldehyde, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Isopropyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an essential tool for chemists, biologists, and industrial researchers alike.
Biological Activity
1-Isopropyl-4-piperidinecarbaldehyde hydrochloride, a compound with the chemical formula CHClNO, is of interest in various fields, including medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
This compound is synthesized through multi-step organic reactions. The synthesis typically involves the reaction of piperidine derivatives with isopropyl aldehydes under controlled conditions to yield the target compound. The purity and yield of the synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and the use of catalysts.
Biological Activity
The biological activity of this compound has been explored in several studies. Its potential pharmacological effects include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research has shown that this compound may inhibit the proliferation of cancer cell lines. Specific studies have reported IC values in the low micromolar range against various cancer types, suggesting significant cytotoxic effects.
- Neuroprotective Effects : Some investigations suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its biological effects are still under investigation. Notable mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, influencing signaling pathways associated with neuronal health.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Exhibited significant antimicrobial activity against E. coli and S. aureus | Disc diffusion method |
| Study B | Induced apoptosis in PC-3 prostate cancer cells with an IC of 2.5 µM | MTT assay |
| Study C | Showed neuroprotective effects in a rat model of Parkinson's disease | Behavioral tests and biochemical assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
